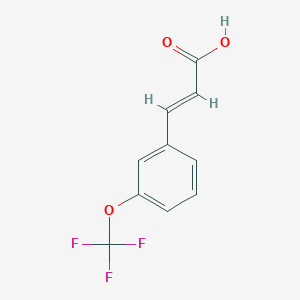
Eglumegad
Overview
Description
Synthesis Analysis
The synthesis of Eglumegad or compounds with similar biological activities often involves complex biochemical processes. For instance, the synthesis of prostaglandin E2 synthase, which might share mechanistic pathways with the synthesis of compounds like this compound, involves membrane-associated proteins in the eicosanoid and glutathione metabolism pathways. These enzymes are crucial for the production of specific prostaglandins involved in inflammation and other biological responses (Quraishi, Mancini, & Riendeau, 2002).
Molecular Structure Analysis
Understanding the molecular structure of this compound is essential for elucidating its function and interaction with biological molecules. The study of enzymes like prostaglandin E synthase provides insight into the molecular basis of this compound's activity. These enzymes have a membrane-associated structure and are involved in the metabolism of eicosanoids and glutathione, highlighting the importance of structural analysis in understanding biological functions (Naraba et al., 2002).
Chemical Reactions and Properties
This compound's chemical properties can be inferred from studies on related enzymes and compounds. For instance, the activity of prostaglandin E synthase, which might share similarities with this compound, is affected by various SH-reducing reagents, indicating the significance of thiol groups in its activity. This suggests that this compound may also interact with similar biochemical pathways, highlighting the importance of understanding its chemical reactions and properties (Tanikawa et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and molecular weight, are crucial for its biological function and therapeutic potential. Although specific studies on this compound's physical properties were not identified, research on analogous compounds provides a framework for understanding how these properties could influence its biological activities and interactions.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, functional groups, and chemical stability, play a pivotal role in its biological functions and potential therapeutic applications. Studies on related biochemical pathways, such as those involving prostaglandin synthesis, offer insights into the chemical properties that could influence this compound's efficacy and interaction with biological systems (Park, Pillinger, & Abramson, 2006).
Scientific Research Applications
Potential in Neuroscience-Related Fields : Eglumegad has been explored for its potential applications in neuroscience, specifically in areas like anxiety and neuro-protection. Although its development as an anti-psychotic agent was not pursued, its pharmacokinetic, safety, and tolerability profiles in humans have been well-documented, suggesting possible applications in other neuroscience areas (Gaudette et al., 2017).
Challenges in Pharmacokinetic Studies : The research also highlights the challenges in conducting pharmacokinetic (PK) studies to determine the therapeutic effectiveness of this compound at clinically-relevant doses, especially in small primates like marmosets due to their small size and blood volume. Addressing these challenges is crucial for advancing the application of this compound in therapeutic settings (Gaudette et al., 2017).
Analytical Method Development for Quantification : The development of a sensitive, specific, and simple analytical method using high-performance liquid chromatography with heat-assisted electrospray ionisation mass spectrometry (UHPLC-HESI-MS/MS) has been a significant step. This method enables the quantification of this compound in both rat and marmoset plasma, facilitating further PK studies in these species (Gaudette et al., 2017).
Implications for Future Research : The ability to quantify this compound effectively paves the way for more comprehensive research on its therapeutic potential and applications in various neuroscience-related fields. This advancement in analytical techniques is crucial for the progression of this compound from clinical trials to potential therapeutic use.
Mechanism of Action
Target of Action
Eglumegad, also known as LY354740, is a research drug developed by Eli Lilly and Company . It primarily targets the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating the neurotransmitter glutamate’s activity, which is involved in a variety of cognitive processes such as learning and memory .
Mode of Action
this compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . It is unclear whether this compound directly interacts with dopamine D2 receptors .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound can influence several biochemical pathways. These pathways are involved in various physiological processes, including anxiety and drug addiction . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
this compound has been found to be effective in treating anxiety symptoms in several standard tests, without producing any of the negative side effects such as sedation and memory impairment . It has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . This compound and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. These factors can include lifestyle elements such as diet and physical activity, as well as environmental pollution and gut microbiome . .
Future Directions
Eglumegad is being investigated for its potential in the treatment of anxiety and drug addiction . It has been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . This raises hope that this drug may be useful for treating drug addiction in humans . This compound and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs . This may make these drugs useful in aiding recovery from brain injury .
properties
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870131 | |
| Record name | 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176027-90-0, 177317-28-1 | |
| Record name | LY 314582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Eglumegad?
A1: this compound functions as a selective agonist of metabotropic glutamate receptors (mGlu receptors), specifically targeting the mGlu2 and mGlu3 subtypes [, , , ]. These receptors are part of a family of G protein-coupled receptors activated by the neurotransmitter glutamate.
Q2: How does activation of mGlu2 and mGlu3 receptors by this compound translate to a therapeutic effect?
A2: While the precise mechanisms are still under investigation, activation of mGlu2 and mGlu3 receptors is thought to modulate glutamatergic neurotransmission, potentially impacting conditions characterized by glutamate dysregulation [, , , ].
Q3: Has this compound shown potential in any specific clinical conditions?
A3: Preclinical and clinical studies have explored the potential of this compound in various neurological and psychiatric disorders. Notably, research suggests that it might be a candidate for treating substance use disorder and potentially reducing suicidal behavior in individuals with this disorder [, ].
Q4: Are there other drugs that interact with the same targets as this compound?
A4: Yes, several other compounds interact with mGlu2 and mGlu3 receptors. These include agonists like LY389795, LY379268, DCG-IV, and (2R,3R)-APDC, and antagonists such as LY341495 and LY307452 [, , , ]. The existence of these compounds highlights the importance of this receptor family as a pharmacological target.
Q5: What are the structural characteristics of this compound?
A5: Unfortunately, the specific molecular formula, weight, and spectroscopic data for this compound are not available in the provided research abstracts [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



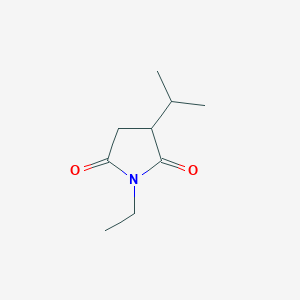
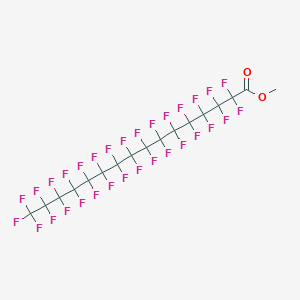

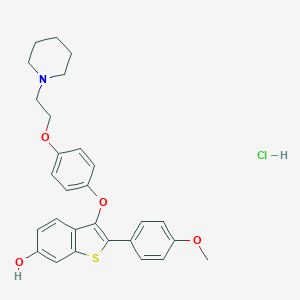
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)

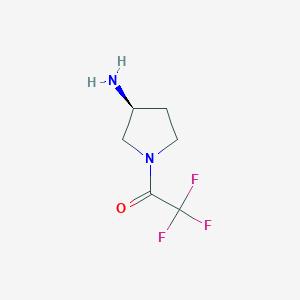
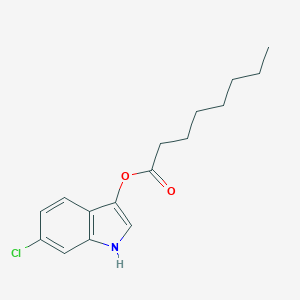
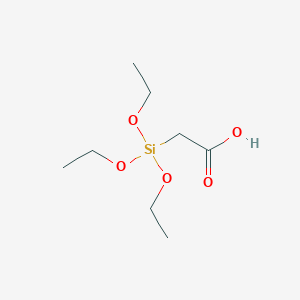
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)


